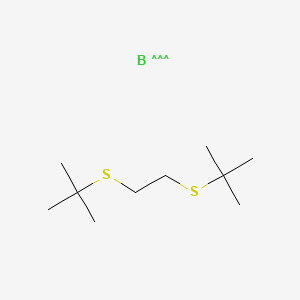

Borane;2-(2-tert-butylsulfanylethylsulfanyl)-2-methyl-propane

描述

Overview of Borane (B79455) Chemistry and Lewis Acid-Base Adduct Formation

Boron, a group 13 metalloid element, possesses three valence electrons and typically forms trivalent, neutral compounds. acs.org The simplest borane, BH₃, is electron-deficient with an empty p-orbital, making it a potent Lewis acid—a chemical species capable of accepting an electron pair. wikipedia.org This inherent electron deficiency prevents monomeric BH₃ from existing in an appreciable state; it readily dimerizes to form diborane (B8814927) (B₂H₆). wikipedia.org

A cornerstone of borane chemistry is its ability to form stable complexes known as Lewis acid-base adducts. wikipedia.orgucla.edu A Lewis base is a species with a filled orbital containing a lone pair of electrons that it can donate. wikipedia.org When a Lewis acid like borane reacts with a Lewis base (such as an amine, ether, or sulfide), the base donates its electron pair to the empty orbital of the boron atom, forming a coordinate covalent or dative bond. wikipedia.orgwinthrop.edu This interaction results in a stable adduct, often represented as L:BH₃ (where L is the Lewis base), which serves as a convenient and often safer carrier for the reactive borane moiety. ucla.eduwinthrop.edu The formation of these adducts is a fundamental principle, allowing for the controlled delivery of borane in chemical reactions. wikipedia.orgwinthrop.edu

Significance of Organoborane Compounds in Contemporary Synthetic Chemistry

Organoboron chemistry, which studies compounds containing carbon-boron bonds, has become an indispensable field in modern organic synthesis. wikipedia.orgnumberanalytics.com The versatility of organoborane compounds stems from their role as critical reagents and synthetic intermediates in a vast array of chemical transformations. acs.orgwikipedia.org Their importance grew exponentially following the development of the hydroboration reaction, a process involving the addition of a borane to an alkene or alkyne. numberanalytics.comslideshare.net This reaction is highly regioselective and stereoselective, providing a powerful method for introducing boron into organic frameworks. numberanalytics.comuniv-rennes.fr

Once formed, the carbon-boron bond can be transformed into carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-halogen bonds with high fidelity. univ-rennes.fr This capability has made organoboranes central to many key reactions, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds. acs.orgnumberanalytics.com The wide applicability of these compounds is evident in their use for synthesizing complex molecules, ranging from pharmaceuticals and natural products to advanced materials. acs.orgnumberanalytics.comuniv-rennes.fr

Contextualization of 1,2-Bis(tert-butylthio)ethane (B13940053) Borane within the Landscape of Borane Complexes

Within the broad family of borane complexes, 1,2-Bis(tert-butylthio)ethane borane emerges as a specialized reagent. myskinrecipes.comspectrumchemical.com It is a stable, solid borane adduct formed between borane and the bidentate sulfur-based Lewis base, 1,2-bis(tert-butylthio)ethane. myskinrecipes.comgeno-chem.com Such sulfur-borane adducts, also known as thioether complexes, are valued as carriers for borane, similar to complexes with dimethyl sulfide (B99878) (DMS) or tetrahydrofuran (B95107) (THF). nih.govwisc.edu

The defining feature of 1,2-Bis(tert-butylthio)ethane borane is its utility as a selective reducing agent in organic synthesis. myskinrecipes.com The presence of the bulky tert-butylthio groups provides steric hindrance, which helps to control the reactivity and enhance the chemoselectivity of the borane. myskinrecipes.com This allows for targeted reductions of specific functional groups, such as carbonyls and imines, within complex molecules where milder or more selective conditions are required. myskinrecipes.com Its stability and solubility in common organic solvents like THF and dichloromethane (B109758) further improve its handling and performance in various reaction setups. myskinrecipes.comspectrumchemical.com

Chemical Compound Data

Table 1: Properties of 1,2-Bis(tert-butylthio)ethane Borane

| Property | Value |

| CAS Number | 71522-78-6 spectrumchemical.com |

| Molecular Formula | C₁₀H₂₈B₂S₂ scbt.com |

| Molecular Weight | 234.07 g/mol myskinrecipes.com |

| Appearance | White to almost white crystalline powder spectrumchemical.com |

| Purity | >90.0% geno-chem.com |

| Synonyms | Borane - 1,2-Bis(tert-butylthio)ethane Complex, S,S'-Di-tert-butyl-1,2-ethanedithiol Borane geno-chem.com |

| Solubility | Soluble in benzene, toluene, tetrahydrofuran (THF), and dichloromethane spectrumchemical.com |

| Storage | Store in a refrigerator, under inert gas, and protected from moisture spectrumchemical.com |

属性

CAS 编号 |

71522-78-6 |

|---|---|

分子式 |

C10H28B2S2 |

分子量 |

234.1 g/mol |

IUPAC 名称 |

borane;2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |

InChI |

InChI=1S/C10H22S2.2BH3/c1-9(2,3)11-7-8-12-10(4,5)6;;/h7-8H2,1-6H3;2*1H3 |

InChI 键 |

JZOSBTIOAVXEBU-UHFFFAOYSA-N |

规范 SMILES |

[B].[B].CC(C)(C)SCCSC(C)(C)C |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Bis Tert Butylthio Ethane Borane

General Principles of Borane-Thioether Adduct Synthesis

The formation of a borane-thioether adduct is a classic example of a Lewis acid-base reaction. In this interaction, the borane (B79455) (BH₃) molecule, possessing an empty p-orbital and thus being electron-deficient, acts as the Lewis acid (electron pair acceptor). The thioether, specifically the sulfur atom with its available lone pairs of electrons, functions as the Lewis base (electron pair donor). This donation from the sulfur to the boron atom forms a coordinate covalent bond, resulting in a stable complex known as an adduct.

The stability and reactivity of these adducts are influenced by the structure of the organic sulfide (B99878). The complexing ability of various sulfides towards borane generally follows an order where less sterically hindered and more electron-donating sulfides form more stable complexes. nih.gov For instance, dialkyl sulfides typically form more stable adducts than thioanisole. nih.gov The resulting borane-thioether complexes, such as Borane dimethyl sulfide complex, are often more stable and easier to handle than diborane (B8814927) (B₂H₆) gas or even the widely used borane-tetrahydrofuran (B86392) (BH₃·THF) complex. h2tools.org This enhanced stability makes them valuable reagents in organic synthesis, serving as convenient carriers for the borane moiety. nih.gov The reactivity of the borane adduct is often inversely related to its stability; more stable complexes are generally less reactive. nih.gov

Specific Synthetic Routes to 1,2-Bis(tert-butylthio)ethane (B13940053) Borane

The synthesis of 1,2-Bis(tert-butylthio)ethane borane involves the direct reaction of the bidentate ligand, 1,2-Bis(tert-butylthio)ethane, with a suitable borane source.

The primary precursors for the synthesis are the thioether ligand and a source of borane. The molecular formula of the final complex, C₁₀H₂₈B₂S₂, indicates that one molecule of 1,2-Bis(tert-butylthio)ethane reacts with two equivalents of borane (BH₃). scbt.com This 1:2 stoichiometry arises because the ligand possesses two sulfur atoms, each capable of coordinating to one borane molecule.

| Precursor | Chemical Name | Role |

| Ligand | 1,2-Bis(tert-butylthio)ethane | Lewis Base (donates electron pairs from two sulfur atoms) |

| Borane Source | Borane tetrahydrofuran (B95107) complex (BH₃·THF) | Lewis Acid (accepts electron pairs) |

Table 1: Precursors for the Synthesis of 1,2-Bis(tert-butylthio)ethane Borane

The most common and convenient source of borane for this type of synthesis is a solution of the borane-tetrahydrofuran (BH₃·THF) complex, which is commercially available and easier to handle than gaseous diborane. h2tools.org

The reaction is typically performed under controlled conditions to ensure high yield and purity of the product. Key parameters include the solvent, temperature, and atmosphere.

| Parameter | Condition | Rationale |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Borane and its complexes can react with atmospheric oxygen and moisture. An inert atmosphere prevents side reactions and degradation of the product. h2tools.org |

| Solvent | Anhydrous Tetrahydrofuran (THF) or other ethers (e.g., Dichloromethane (B109758), Toluene) | The product is soluble in these solvents. spectrumchemical.com Using THF is also convenient when BH₃·THF is the borane source. The solvent must be anhydrous to prevent hydrolysis of the borane. |

| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature (e.g., 0 °C) by slowly adding the borane solution to the thioether ligand. This helps to control the exothermic nature of the Lewis acid-base reaction. The mixture is then often allowed to warm to room temperature to ensure the reaction goes to completion. |

| Addition | Slow, dropwise addition of the borane source | Helps to manage the reaction exotherm and prevent the formation of side products. |

Table 2: Optimized Reaction Conditions

Optimization of the synthesis involves carefully controlling the stoichiometry to ensure both sulfur atoms are complexed without having a large excess of the borane reagent. The reaction progress can be monitored using techniques like NMR spectroscopy to observe the shift in signals upon coordination of the borane.

Purification Strategies for the 1,2-Bis(tert-butylthio)ethane Borane Complex

Following the reaction, the crude product must be isolated and purified. Since 1,2-Bis(tert-butylthio)ethane borane is a white crystalline solid, purification typically involves crystallization. spectrumchemical.com

| Step | Procedure | Purpose |

| 1. Solvent Removal | The reaction solvent (e.g., THF) is removed under reduced pressure using a rotary evaporator. | To isolate the crude solid product from the reaction mixture. |

| 2. Crystallization/Trituration | The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., toluene) and allowed to cool slowly, or it is triturated (washed) with a cold non-polar solvent like pentane (B18724) or hexane. | To separate the crystalline product from soluble impurities. The product is generally insoluble in cold non-polar solvents, which effectively wash away residual starting materials or byproducts. |

| 3. Filtration | The purified solid crystals are collected by suction filtration. | To separate the solid product from the solvent and dissolved impurities. |

| 4. Drying | The collected solid is dried under vacuum. | To remove any residual solvent from the final product. |

Table 3: Purification Steps for 1,2-Bis(tert-butylthio)ethane Borane

Care must be taken during all purification steps to minimize exposure to air and moisture, often by performing filtrations and transfers under an inert gas stream. spectrumchemical.com

Molecular Structure and Bonding in 1,2 Bis Tert Butylthio Ethane Borane

Coordination Chemistry of Borane (B79455) with the 1,2-Bis(tert-butylthio)ethane (B13940053) Ligand

The formation of 1,2-Bis(tert-butylthio)ethane borane is a classic example of Lewis acid-base chemistry. The borane molecule (BH₃) is a potent Lewis acid due to the electron-deficient nature of its boron atom, which possesses a vacant p-orbital. Conversely, the 1,2-Bis(tert-butylthio)ethane ligand features two sulfur atoms, each with lone pairs of electrons, positioning it as a bidentate Lewis base.

The coordination involves the donation of a lone pair of electrons from a sulfur atom to the empty orbital of the boron atom, forming a dative covalent bond (S→B). This interaction results in the formation of a stable adduct. Given that the ligand possesses two thioether sulfur atoms, it can coordinate with one or two borane molecules. The thioether donors are generally considered soft and polarizable, which influences the nature of the resulting metal or metalloid complexes. nih.gov

Electronic Structure Analysis of Boron-Sulfur Interactions

The bond between boron and sulfur in the adduct is primarily a σ-coordinate bond. However, the electronic structure is more complex than a simple dative interaction. There is potential for a π-interaction, which involves the back-donation of electron density from the filled p-orbitals of the sulfur atom to the formally vacant p-orbital of the boron atom. rsc.org This type of interaction is supported by studies on analogous monomeric boron-sulfur compounds, which have shown B-S bond distances that are shorter than expected for a single bond and exhibit a significant barrier to rotation. rsc.orgpsu.edu

This partial double-bond character strengthens the B-S linkage. Computational studies using Density Functional Theory (DFT) on various boron-sulfide clusters have further elucidated the rich bonding characteristics possible between these two elements, including the formation of various stable and cage-like structures where B-S single bonds typically range from 1.809 to 1.832 Å. rsc.orgrsc.org

| Interaction Type | Description | Typical Bond Length (Å) | Key Characteristics |

|---|---|---|---|

| σ-Coordinate Bond | Primary dative bond formed by the donation of a sulfur lone pair to the empty p-orbital of boron. | ~1.8 - 1.9 | Forms the primary linkage in the Lewis acid-base adduct. |

| π-Interaction (Back-Bonding) | Partial double-bond character arising from the overlap of sulfur's filled p-orbitals with boron's empty p-orbital. | Shorter than a pure single bond (~1.78 - 1.80) | Strengthens the B-S bond and creates a barrier to rotation. psu.edu |

Conformational Analysis of the Ethane (B1197151) Backbone and Tert-Butyl Groups

The three-dimensional structure of 1,2-Bis(tert-butylthio)ethane borane is heavily influenced by steric hindrance. The central S-C-C-S linkage, analogous to other 1,2-disubstituted ethanes, can adopt several conformations due to rotation around the C-C single bond. nih.gov The principal conformations are staggered (anti and gauche) and eclipsed. nih.govupenn.edu

Anti-periplanar (Anti): The two sulfur groups are positioned 180° apart. This conformation minimizes steric repulsion between the bulky substituents. nih.govyoutube.com

Gauche (Synclinal): The sulfur groups have a dihedral angle of 60°. This introduces steric strain due to the proximity of the large groups. nih.govupenn.edu

Eclipsed (Syn-periplanar): The sulfur groups are directly aligned, resulting in maximum steric and torsional strain. This conformation is highly energetically unfavorable. nih.govupenn.edu

Given the extreme steric bulk of the tert-butyl groups and the coordinated borane moieties, the anti conformation is overwhelmingly favored. The presence of these large groups severely restricts rotation around the C-C bond, effectively locking the ethane backbone in its lowest energy state. Furthermore, the rotation of the tert-butyl groups themselves is also hindered. In sterically crowded systems like cis-1,4-di-tert-butylcyclohexane, the steric strain from bulky groups can be so significant that the molecule adopts a non-chair (e.g., twist-boat) conformation to alleviate the repulsive interactions. upenn.edu

| Conformation | S-C-C-S Dihedral Angle | Relative Energy | Stability |

|---|---|---|---|

| Anti | 180° | Lowest | Most Stable |

| Gauche | 60° | Intermediate | Less Stable |

| Eclipsed | 0° | Highest | Least Stable |

Nature of the Diborane (B8814927) Coordination in 1,2-Bis(tert-butylthio)ethane Diborane

The compound identified by CAS number 71522-78-6 is the 1,2-Bis(tert-butylthio)ethane diborane complex. scbt.comchemicalbook.comspectrumchemical.com Its molecular formula, C₁₀H₂₈B₂S₂, confirms the adduction of two borane (BH₃) units to one molecule of the dithioether ligand. scbt.com

In this structure, the 1,2-Bis(tert-butylthio)ethane acts as a bidentate chelating ligand, with each sulfur atom coordinating to a separate borane molecule. This results in a "bis(borane)" adduct rather than a complex containing a diborane (B₂H₆) unit with bridging hydrogens. The coordination at each sulfur atom is analogous to the monoborane adduct, forming two independent S→BH₃ dative bonds. This arrangement is distinct from other forms of diboron (B99234) compounds which may feature direct B-B bonds or μ-hydrido bridges. rsc.orgwikipedia.orgbyjus.com The formation of such bis-adducts is common for bidentate Lewis bases when reacting with an excess of borane. researchgate.net

Reactivity Profiles of 1,2 Bis Tert Butylthio Ethane Borane

Role as a Reductant in Organic Transformations

1,2-Bis(tert-butylthio)ethane (B13940053) borane (B79455) is utilized in organic synthesis as a reducing agent, particularly for the chemoselective reduction of carbonyl compounds and imines. myskinrecipes.com The borane complex acts as a source of hydride (H⁻), which is transferred to the electrophilic carbon atom of the functional group being reduced.

The steric hindrance provided by the bulky tert-butyl groups on the thioether ligand plays a crucial role in controlling the reactivity and selectivity of the reagent. myskinrecipes.com This allows for selective reductions in molecules with multiple functional groups, where a milder or more sterically demanding reducing agent is required. myskinrecipes.com For instance, it can preferentially reduce aldehydes over ketones, or less hindered ketones in the presence of more sterically encumbered ones. The general transformation for the reduction of a ketone to a secondary alcohol is depicted below:

General Reaction: Ketone Reduction

R₂C=O + [BH₃ complex] → R₂CHOH

While specific quantitative data for a wide range of substrates is not extensively documented in publicly available literature, the reactivity profile can be compared to other borane-Lewis base adducts, such as borane dimethyl sulfide (B99878) (BMS). organic-chemistry.org The key difference lies in the bidentate nature and increased steric bulk of the 1,2-bis(tert-butylthio)ethane ligand, which modulates the delivery of the hydride.

Table 1: Representative Reductions with Borane-Thioether Complexes

| Substrate Functional Group | Product Functional Group | General Observations |

| Aldehyde | Primary Alcohol | Reduction is typically rapid and efficient. |

| Ketone | Secondary Alcohol | Reactivity can be influenced by steric hindrance around the carbonyl group. |

| Imine | Amine | A common application for borane complexes. myskinrecipes.com |

| Carboxylic Acid | Primary Alcohol | Generally reducible by borane complexes like BMS. organic-chemistry.org |

| Ester | Primary Alcohol | Reduction is possible, though typically slower than for ketones or aldehydes. |

Note: This table is illustrative of the general reactivity of borane-thioether complexes. Specific yields and reaction conditions for 1,2-Bis(tert-butylthio)ethane Borane would require dedicated experimental studies.

Lewis Acidity of the Borane Moiety within the Complex

The borane (BH₃) component of the complex is a potent Lewis acid, characterized by its electron-deficient boron atom with a vacant p-orbital. In the 1,2-Bis(tert-butylthio)ethane borane complex, this Lewis acidity is internally satisfied through the formation of coordinate covalent bonds with the Lewis basic sulfur atoms of the thioether ligand. The two sulfur atoms of the 1,2-bis(tert-butylthio)ethane ligand donate lone pairs of electrons to the boron atom, forming a stable chelate ring.

The strength of the Lewis acidity of the borane moiety in its complexed form is significantly attenuated compared to free borane (which exists as the dimer diborane (B8814927), B₂H₆). The electron-donating nature of the two sulfur atoms reduces the electrophilicity of the boron center. This moderation of Lewis acidity is crucial for the stability and handling of the reagent.

The effective Lewis acidity in solution is determined by the equilibrium between the complexed and uncomplexed borane:

[Ligand]-BH₃ ⇌ [Ligand] + BH₃

The position of this equilibrium is influenced by several factors:

The Lewis Basicity of the Thioether: The sulfur atoms in thioethers are effective Lewis bases, leading to the formation of a relatively stable complex.

Chelation Effect: The bidentate nature of the 1,2-bis(tert-butylthio)ethane ligand results in the formation of a stable five-membered ring with the boron atom. This "chelate effect" enhances the stability of the complex compared to adducts formed with monodentate thioethers.

Steric Factors: The bulky tert-butyl groups, while primarily influencing the reagent's role as a reductant, can also impact the geometry and stability of the borane adduct.

Mechanisms of Reactivity in Solution and Solid State

In Solution:

The primary mechanism of reactivity for 1,2-Bis(tert-butylthio)ethane borane in solution involves the dissociation of the complex to provide a source of "free" borane (BH₃). This dissociation is a reversible equilibrium, and the concentration of free borane at any given time is typically low.

The reduction of a carbonyl group, for example, proceeds via the following general steps:

Dissociation: The borane complex dissociates to release the thioether ligand and borane.

Coordination: The Lewis acidic borane coordinates to the Lewis basic oxygen atom of the carbonyl group. This coordination activates the carbonyl group, making the carbon atom more electrophilic.

Hydride Transfer: A hydride ion (H⁻) is transferred from the boron atom to the electrophilic carbonyl carbon. This transfer is often intramolecular within the borane-carbonyl adduct and is the key reduction step. This may proceed through a four-membered cyclic transition state.

Work-up: Subsequent hydrolytic work-up liberates the alcohol product from the resulting borate (B1201080) ester intermediate.

The solvent plays a critical role in this mechanism. Coordinating solvents like tetrahydrofuran (B95107) (THF) can participate in the equilibrium and assist in stabilizing the borane species. The complex is noted to be soluble in solvents such as benzene, toluene, THF, and dichloromethane (B109758). spectrumchemical.com

In the Solid State:

1,2-Bis(tert-butylthio)ethane borane exists as a white to almost white crystalline powder. spectrumchemical.com In the solid state, the molecule is held in a fixed conformation within the crystal lattice. Reactivity in the solid state is generally limited. For the complex to act as a reductant, it must typically be dissolved, allowing for the dissociation and subsequent reaction steps described above. Any solid-state reactivity would likely be confined to surface reactions or reactions initiated by thermal decomposition, which would liberate borane gas. The stability of the complex in the solid state is enhanced by the chelation of the bidentate ligand.

Reaction Pathways Involving the Thioether Groups

While the primary role of the 1,2-bis(tert-butylthio)ethane ligand is to stabilize the borane and modulate its reactivity, the thioether functionalities themselves possess latent reactivity. However, under the typical reducing conditions where the complex is employed, the thioether groups are generally robust and unreactive.

Potential reaction pathways involving the thioether groups would require conditions that specifically target sulfur chemistry. These include:

Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones using appropriate oxidizing agents (e.g., hydrogen peroxide, peroxy acids). The presence of the electron-withdrawing borane adduct would likely decrease the nucleophilicity of the sulfur atoms, making them less susceptible to oxidation than the free ligand. Strong oxidizing agents, however, would likely lead to the decomposition of the entire complex. spectrumchemical.com

Alkylation (Sulfonium Salt Formation): The lone pairs on the sulfur atoms can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. This reaction would disrupt the coordination to the boron atom, leading to the decomposition of the borane complex.

Cleavage: The carbon-sulfur bonds could potentially be cleaved under strongly reductive conditions (e.g., using dissolving metals) or with certain organometallic reagents, though these conditions would be far harsher than those used for standard borane reductions.

In the context of its application as a borane carrier, the stability of the thioether ligand is a key advantage. The C-S and S-B bonds are sufficiently stable to allow the complex to be isolated, stored, and used effectively in reactions where the borane moiety is the intended reactive species.

Applications of 1,2 Bis Tert Butylthio Ethane Borane in Chemical Synthesis

Mediated and Catalytic Reduction Reactions in Organic Synthesis

1,2-Bis(tert-butylthio)ethane (B13940053) borane (B79455) serves as a valuable reagent in a range of mediated and catalytic reduction reactions, providing a convenient and often selective means of introducing hydride to organic molecules.

Selective Hydroboration Methodologies

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, is a cornerstone of modern organic synthesis, primarily for the anti-Markovnikov hydration of alkenes and alkynes. Borane complexes of thioethers, such as 1,2-bis(tert-butylthio)ethane borane, offer a stable and manageable alternative to gaseous diborane (B8814927) or the more commonly used borane-tetrahydrofuran (B86392) (BH3-THF) and borane-dimethyl sulfide (B99878) (BMS) complexes.

The regioselectivity of hydroboration is a critical aspect, dictating the position of the newly formed hydroxyl group after subsequent oxidation. While specific studies detailing the regioselectivity of 1,2-bis(tert-butylthio)ethane borane are not extensively documented in publicly available literature, the behavior of analogous borane-sulfide complexes provides valuable insight. The steric bulk of the borane carrier can influence the selectivity of the hydroboration reaction. For instance, bulkier borane reagents tend to exhibit higher regioselectivity, favoring the addition of the boron atom to the less sterically hindered carbon of the double bond.

Table 1: Regioselectivity in the Hydroboration-Oxidation of Representative Alkenes with Borane Reagents

| Alkene | Product(s) | Ratio (Primary:Secondary Alcohol) |

| 1-Hexene | 1-Hexanol, 2-Hexanol | 94:6 |

| Styrene | 2-Phenylethanol, 1-Phenylethanol | 98:2 |

| 2-Methyl-1-pentene | 2-Methyl-1-pentanol, 2-Methyl-2-pentanol | 99:1 |

Data is representative of typical regioselectivity observed with borane reagents and is intended for illustrative purposes.

Other Functional Group Reductions

Beyond hydroboration, 1,2-bis(tert-butylthio)ethane borane is an effective reducing agent for a variety of functional groups. Borane-sulfide complexes are known to readily reduce aldehydes, ketones, carboxylic acids, and amides. organic-chemistry.org The reactivity of these complexes often allows for chemoselective reductions in the presence of other sensitive functional groups.

The reduction of carboxylic acids to their corresponding primary alcohols is a particularly noteworthy application of borane complexes. Unlike many other reducing agents, borane can effect this transformation under relatively mild conditions and with good functional group tolerance. harvard.edunih.gov Similarly, amides can be reduced to amines, a fundamental transformation in organic synthesis.

The general reactivity trend for the reduction of carbonyl compounds with borane complexes is: aldehydes > ketones > esters > carboxylic acids > amides. This differential reactivity can be exploited to achieve selective reductions in multifunctional molecules.

Table 2: Reduction of Various Functional Groups with Borane-Sulfide Complexes

| Substrate | Functional Group | Product |

| Benzaldehyde | Aldehyde | Benzyl alcohol |

| Acetophenone | Ketone | 1-Phenylethanol |

| Benzoic Acid | Carboxylic Acid | Benzyl alcohol |

| Benzamide | Amide | Benzylamine |

| Ethyl Benzoate | Ester | Benzyl alcohol |

This table provides illustrative examples of reductions that can be achieved with borane-sulfide complexes.

Role as a Borane Carrier and Transfer Agent in Synthetic Protocols

One of the primary advantages of 1,2-bis(tert-butylthio)ethane borane is its function as a stable and convenient borane carrier. Diborane (B2H6) itself is a toxic and pyrophoric gas, making it difficult and hazardous to handle in a standard laboratory setting. By forming a complex with 1,2-bis(tert-butylthio)ethane, the borane is stabilized, allowing for easier storage and dispensing.

The thioether ligand in the complex is a relatively weak Lewis base, which means that the borane can be readily transferred to a more reactive substrate, such as an alkene or a carbonyl compound. nih.gov This transfer of the borane moiety is the key step that initiates the reduction or hydroboration reaction. The strength of the sulfur-boron bond is crucial; it must be strong enough to stabilize the borane, yet weak enough to allow for its facile transfer under the reaction conditions.

The use of thioether-borane adducts like 1,2-bis(tert-butylthio)ethane borane offers several practical advantages over other borane carriers such as borane-THF. They are often more stable, less volatile, and can be prepared in higher concentrations. wikipedia.org Furthermore, the thioether ligand can often be recovered and reused, adding to the efficiency of the process. researchgate.net

Utilization as a Precursor in Advanced Materials Synthesis

While the primary applications of 1,2-bis(tert-butylthio)ethane borane are in organic synthesis, the presence of both boron and sulfur in the molecule suggests its potential as a precursor for the synthesis of advanced materials.

Production of Boron-Containing Nanofibers (e.g., Boron Carbide Nanofibers)

Boron carbide (B4C) is a highly sought-after material due to its exceptional hardness, low density, high thermal stability, and neutron absorption capability. The synthesis of boron carbide in nanoscale forms, such as nanofibers, can further enhance its properties and open up new applications. One promising method for producing such nanomaterials is through the pyrolysis of a suitable single-source precursor that contains both boron and carbon.

The general approach would involve dissolving the precursor in a suitable solvent and then using a technique like electrospinning to produce polymer-precursor composite nanofibers. Subsequent pyrolysis of these nanofibers in an inert atmosphere would lead to the formation of boron carbide nanofibers. The morphology and composition of the final material would be dependent on various factors, including the pyrolysis temperature, heating rate, and the composition of the precursor mixture.

Computational and Theoretical Investigations of 1,2 Bis Tert Butylthio Ethane Borane

Quantum Chemical Calculations for Electronic and Geometric Structure Elucidation

In the absence of direct experimental data for 1,2-Bis(tert-butylthio)ethane (B13940053) borane (B79455), its structure can be predicted with high accuracy using computational methods. The molecule consists of a borane (BH₃) moiety acting as a Lewis acid, which is coordinated by the two sulfur atoms of the 1,2-bis(tert-butylthio)ethane ligand, a bidentate Lewis base. This coordination results in a tetrahedral geometry around the boron atom.

The tert-butyl groups are sterically demanding, which influences the conformation of the five-membered ring formed by the B-S-C-C-S backbone. Quantum chemical calculations would typically involve geometry optimization to find the lowest energy conformation. The calculated bond lengths and angles provide insight into the nature of the bonding. For instance, the S-B bond length is a critical indicator of the strength of the dative bond.

Table 1: Predicted Geometric Parameters for 1,2-Bis(tert-butylthio)ethane Borane based on Analogous Thioether-Borane Adducts

| Parameter | Predicted Value |

|---|---|

| S-B Bond Length | 1.90 - 2.05 Å |

| B-H Bond Length | 1.20 - 1.25 Å |

| C-S Bond Length | 1.80 - 1.85 Å |

| C-C Bond Length | 1.50 - 1.55 Å |

| S-B-S Bond Angle | ~90 - 100° |

| H-B-H Bond Angle | ~105 - 115° |

Note: These values are estimations based on computational data for similar thioether-borane adducts and may vary depending on the level of theory and basis set used in the calculation.

Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis can further elucidate the nature of the S-B bond. This analysis would likely reveal a significant charge transfer from the sulfur lone pairs to the empty p-orbital of the boron atom, confirming the dative nature of the bond. The calculated Mulliken or NBO charges on the atoms would show a partial positive charge on the sulfur atoms and a partial negative charge on the boron atom, consistent with the formation of a Lewis adduct.

Density Functional Theory (DFT) Studies on Reactivity and Energetics

Density Functional Theory (DFT) is a widely used computational method to study the reactivity and energetics of chemical systems. For 1,2-Bis(tert-butylthio)ethane borane, DFT calculations can provide valuable information about its stability, bond dissociation energies, and reactivity in various chemical transformations.

The formation of the 1,2-Bis(tert-butylthio)ethane borane adduct from its constituent Lewis acid (borane) and Lewis base (1,2-bis(tert-butylthio)ethane) is an exothermic process. DFT calculations can quantify the enthalpy of formation of this adduct, which is a measure of its thermodynamic stability. The bond dissociation energy (BDE) of the S-B bonds can also be calculated, providing a direct measure of the strength of the dative interaction.

Table 2: Calculated Energetic Properties for a Representative Thioether-Borane Adduct (Dimethylsulfide-Borane)

| Property | Calculated Value (kcal/mol) |

|---|---|

| Enthalpy of Formation | -15 to -25 |

Note: These values are for a simple thioether-borane adduct and are provided for illustrative purposes. The bidentate nature and steric bulk of 1,2-bis(tert-butylthio)ethane would influence these values.

DFT calculations are also instrumental in understanding the reactivity of 1,2-Bis(tert-butylthio)ethane borane, for example, in its role as a reducing agent. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. For a borane adduct, the HOMO is typically localized on the Lewis base portion (the thioether ligand), while the LUMO is associated with the Lewis acid part (the borane moiety), specifically the B-H antibonding orbitals. The energy of the LUMO can be correlated with the hydridic character of the B-H bonds and thus the reducing ability of the complex. Lower LUMO energies generally suggest a greater propensity to act as a hydride donor.

Mechanistic Pathways Proposed through Computational Modeling

Computational modeling, particularly DFT, is an invaluable tool for elucidating the detailed mechanistic pathways of chemical reactions. For reactions involving 1,2-Bis(tert-butylthio)ethane borane, such as the reduction of a carbonyl compound, computational studies can map out the entire reaction coordinate, including the structures of transition states and intermediates.

A plausible mechanism for the reduction of a ketone by 1,2-Bis(tert-butylthio)ethane borane would involve the coordination of the carbonyl oxygen to the boron atom. This would be followed by the transfer of a hydride from the boron to the carbonyl carbon via a six-membered cyclic transition state. DFT calculations can be used to locate the geometry of this transition state and calculate its activation energy.

Key steps in a computationally proposed mechanistic pathway for ketone reduction:

Pre-reaction complex formation: The borane adduct and the ketone form a weakly bound complex.

Transition state: A highly organized transition state is formed where the O-B bond is partially formed, and the B-H bond is partially broken, with the hydride being transferred to the carbonyl carbon.

Product formation: The transition state collapses to form an alkoxyborane intermediate.

Workup: Subsequent hydrolysis or workup would yield the final alcohol product.

Comparative Theoretical Studies with Related Chalcogen-Borane Adducts

To place the properties of 1,2-Bis(tert-butylthio)ethane borane in a broader context, comparative theoretical studies with other chalcogen-borane adducts (where sulfur is replaced by selenium or tellurium) are highly informative. Such studies reveal trends in bonding, stability, and reactivity down the chalcogen group.

DFT calculations on a series of R₂E-BH₃ adducts (where E = O, S, Se, Te) generally show that the strength of the E-B dative bond decreases down the group. This trend is attributed to the increasing size of the chalcogen atom and the more diffuse nature of its valence orbitals, leading to poorer orbital overlap with the boron acceptor orbital.

Table 3: Comparative Calculated Properties of Chalcogen-Borane Adducts (H₂E-BH₃)

| Chalcogen (E) | E-B Bond Length (Å) | E-B Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| O | ~1.65 | ~30-35 |

| S | ~1.95 | ~20-25 |

| Se | ~2.10 | ~15-20 |

Note: These are representative values for simple adducts and highlight the general trend.

These comparative studies indicate that thioether-borane adducts like 1,2-Bis(tert-butylthio)ethane borane represent a balance between stability and reactivity. While ether-borane adducts have stronger O-B bonds, the greater polarizability and softer nature of sulfur can influence the reactivity in different ways. For instance, the hydridic character of the B-H bonds might be modulated differently by sulfur compared to oxygen.

Furthermore, theoretical investigations can explore the differences between monodentate and bidentate chalcogen ligands. The chelate effect in bidentate ligands like 1,2-bis(tert-butylthio)ethane generally leads to enhanced thermodynamic stability of the borane adduct compared to two separate monodentate thioether-borane adducts. Computational studies can quantify this chelate effect by comparing the energetics of complex formation.

Advanced Characterization Techniques for 1,2 Bis Tert Butylthio Ethane Borane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1,2-Bis(tert-butylthio)ethane (B13940053) Borane (B79455) in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra allows for the unambiguous assignment of the compound's molecular framework.

¹H NMR Spectroscopy In the ¹H NMR spectrum, the protons of the 1,2-Bis(tert-butylthio)ethane ligand are expected to give rise to two distinct signals. The eighteen protons of the two equivalent tert-butyl groups would appear as a sharp singlet, owing to the free rotation around the C-S bonds. The four protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) would likely appear as another singlet, reflecting their chemical equivalence. The protons directly bonded to the boron atom (BH₃) typically produce a broad quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). The chemical shift of these borane protons can be highly variable and influenced by the solvent and concentration.

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Four distinct carbon environments are expected for 1,2-Bis(tert-butylthio)ethane Borane. The two equivalent quaternary carbons of the tert-butyl groups would produce one signal, while the six equivalent methyl carbons of these groups would yield a separate, typically more intense, signal. The two equivalent carbons of the ethane (B1197151) bridge would also generate a single resonance.

¹¹B NMR Spectroscopy ¹¹B NMR is the most direct spectroscopic method for probing the chemical environment of the boron atom. nih.gov For a tetracoordinate borane adduct like 1,2-Bis(tert-butylthio)ethane Borane, the boron atom is bonded to three hydrogen atoms and the sulfur-containing ligand. The coupling of the ¹¹B nucleus with the three equivalent protons of the borane group is expected to produce a 1:3:3:1 quartet. sdsu.edu The chemical shift for such tetracoordinate boron complexes typically appears in the upfield region relative to the BF₃·OEt₂ standard. sdsu.eduresearchgate.net This characteristic signal confirms the formation and stability of the borane adduct. semanticscholar.org

Table 1: Predicted NMR Spectroscopic Data for 1,2-Bis(tert-butylthio)ethane Borane in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 1.3 - 1.5 | Singlet | -C(CH ₃)₃ |

| ~ 2.7 - 3.0 | Singlet | -S-CH ₂-CH ₂-S- | |

| ~ 1.0 - 2.5 | Broad Quartet | BH ₃ | |

| ¹³C | ~ 30 - 32 | Singlet | -C(C H₃)₃ |

| ~ 33 - 35 | Singlet | -S-C H₂-C H₂-S- | |

| ~ 43 - 45 | Singlet | -C (CH₃)₃ | |

| ¹¹B | ~ -15 to -25 | Quartet | B H₃ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the 1,2-Bis(tert-butylthio)ethane Borane molecule. nih.gov

Infrared (IR) Spectroscopy The IR spectrum of a borane adduct is distinguished by the characteristic vibrations of the B-H bonds. acs.org For 1,2-Bis(tert-butylthio)ethane Borane, strong absorption bands corresponding to the B-H stretching modes are expected in the 2200–2400 cm⁻¹ region. acs.org Other significant absorptions would include the aliphatic C-H stretching vibrations from the tert-butyl and ethane groups, typically appearing between 2850 and 3000 cm⁻¹. C-H bending and deformation modes are expected in the 1365–1470 cm⁻¹ range. Vibrations involving the C-S and B-S bonds would occur at lower frequencies in the fingerprint region.

Raman Spectroscopy Raman spectroscopy offers complementary data to IR spectroscopy. acs.org The symmetric B-H stretching modes are also Raman active and would be clearly observable. semanticscholar.org Due to the non-polar nature of the C-S and S-S (if present as an impurity) bonds, these vibrations often produce stronger and more easily identifiable signals in the Raman spectrum compared to the IR spectrum. The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. semanticscholar.org

Table 2: Predicted Vibrational Spectroscopy Data for 1,2-Bis(tert-butylthio)ethane Borane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| B-H Stretch | 2200 - 2400 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Bend | 1365 - 1470 | IR, Raman |

| B-H Deformation | ~ 1100 - 1200 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| B-S Stretch | 500 - 700 | IR, Raman |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of 1,2-Bis(tert-butylthio)ethane Borane. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak can be observed, confirming the compound's molecular formula (C₁₀H₂₅BS₂).

Hard ionization methods, such as Electron Impact (EI), induce fragmentation, providing insight into the molecule's structure. acdlabs.com The fragmentation pattern is reproducible and contains valuable structural information. acdlabs.com Key fragmentation pathways for 1,2-Bis(tert-butylthio)ethane Borane would likely include:

Loss of a tert-butyl radical: A prominent fragment corresponding to [M - 57]⁺ resulting from the cleavage of a C-S bond and loss of a C₄H₉• radical.

Cleavage of the ethane bridge: Fragmentation within the -CH₂-CH₂- linker.

Loss of the borane group: A fragment corresponding to the uncomplexed ligand [M - 13]⁺ from the loss of BH₃.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thioethers. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for 1,2-Bis(tert-butylthio)ethane Borane

| m/z (for ¹¹B, ³²S) | Possible Fragment | Description |

| 220.17 | [C₁₀H₂₅¹¹BS₂]⁺ | Molecular Ion (M⁺) |

| 163.10 | [C₆H₁₆¹¹BS₂]⁺ | Loss of tert-butyl radical (•C₄H₉) |

| 178.14 | [C₁₀H₂₅S₂]⁺ | Ligand fragment (loss of •BH₂) |

| 133.04 | [C₄H₁₀¹¹BS₂]⁺ | Loss of tert-butyl and ethylene fragment |

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of a suitable crystal would confirm the coordination of the borane group to one or both sulfur atoms of the 1,2-bis(tert-butylthio)ethane ligand. Key structural parameters that would be determined include:

B-S bond length(s): Confirming the dative bond between boron and sulfur.

S-C and C-C bond lengths: Verifying the geometry of the ligand backbone.

Bond angles: Such as S-B-S (if chelated), C-S-B, and S-C-C, which define the conformation of the resulting ring structure.

Conformation: Determining whether the ligand acts in a monodentate or bidentate (chelating) fashion and the conformation of the resulting metallacycle (e.g., chair, boat). Data from related structures, such as 1,2-bis[(2-tert-butylphenyl)imino]ethane, show how bulky tert-butyl groups can influence molecular conformation. nih.gov

Chromatographic Methods for Purity Analysis (e.g., Titrimetric Analysis, HPLC)

Ensuring the purity of 1,2-Bis(tert-butylthio)ethane Borane is essential for its reliable use as a reagent. Chromatographic and titrimetric methods are standard approaches for this assessment.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of organic compounds. For borane complexes, method development must account for their potential instability and reactivity with water or the stationary phase. americanpharmaceuticalreview.com The analysis of boronic esters, which share some reactivity characteristics with borane adducts, can be complicated by on-column hydrolysis. researchgate.net Therefore, a successful HPLC method for 1,2-Bis(tert-butylthio)ethane Borane would likely require a column with low silanol (B1196071) activity and carefully selected mobile phase conditions to minimize degradation during analysis. americanpharmaceuticalreview.com

Titrimetric Analysis Titrimetric methods can be employed to determine the active hydride content of the borane complex, which provides a measure of its purity and reactivity. orientjchem.org A common approach involves the controlled hydrolysis of the borane adduct with an acidic solution, which liberates hydrogen gas. researchgate.net The volume of evolved hydrogen can be measured gasometrically to quantify the active B-H bonds. Alternatively, an indirect titration can be performed where the borane complex is reacted with a known excess of an acid, and the remaining acid is then back-titrated with a standardized base to determine the amount of acid consumed by the borane. researchgate.net

Future Research Directions and Unexplored Avenues for 1,2 Bis Tert Butylthio Ethane Borane

Development of Novel Stereoselective Applications

The achiral nature of 1,2-bis(tert-butylthio)ethane (B13940053) borane (B79455) currently limits its use in asymmetric synthesis. A significant and promising area of future research lies in the development of chiral analogues to serve as effective reagents or catalysts for stereoselective transformations.

Design of Chiral Dithioether Ligands: The synthesis of enantiomerically pure dithioether ligands derived from readily available chiral pool starting materials would be the first step. These chiral ligands could then be complexed with borane to generate chiral reducing agents. The efficacy of these new reagents could be tested in the asymmetric reduction of prochiral ketones and imines, a cornerstone of modern organic synthesis. The development of C2-symmetric ligands has historically been a successful strategy in asymmetric catalysis and could be a fruitful approach here. nih.gov

Catalytic Asymmetric Reductions: Beyond stoichiometric reductions, the development of catalytic systems is highly desirable. Chiral dithioether borane complexes could be explored as catalysts in enantioselective reductions of various functional groups. The influence of the ligand backbone, steric bulk, and electronic properties on the enantioselectivity of these reactions would be a key area of investigation. Research into chiral thioether ligands has demonstrated their potential in a range of asymmetric catalytic reactions, providing a strong basis for this exploration. researchgate.netbohrium.com

A proposed research workflow for developing stereoselective applications is outlined in the table below.

| Research Phase | Key Objectives | Potential Methodologies | Expected Outcomes |

| Ligand Synthesis | Design and synthesize a library of chiral 1,2-dithioether ligands. | Utilize starting materials from the chiral pool; employ established synthetic routes for dithioethers. | A diverse set of enantiopurified dithioether ligands with varying steric and electronic properties. |

| Reagent/Catalyst Preparation | Prepare the corresponding chiral borane adducts. | Reaction of the chiral dithioethers with a borane source (e.g., borane dimethyl sulfide). | A library of novel chiral borane-dithioether complexes. |

| Screening and Optimization | Evaluate the efficacy of the chiral borane adducts in asymmetric reductions. | Test reductions of a range of prochiral ketones and imines; optimize reaction conditions (solvent, temperature, catalyst loading). | Identification of lead candidates for highly enantioselective reductions. |

| Mechanistic Studies | Elucidate the mechanism of stereoselection. | Spectroscopic studies (NMR), kinetic analysis, and computational modeling. | A deeper understanding of the factors governing enantioselectivity, guiding future catalyst design. |

Expansion of Catalytic Roles Beyond Current Reduction Paradigms

The utility of 1,2-bis(tert-butylthio)ethane borane is currently centered on its role as a stoichiometric reducing agent. A significant expansion of its applicability would involve exploring its potential in a wider range of catalytic transformations.

Hydroboration Reactions: Borane reagents are classic for the hydroboration of alkenes and alkynes. Investigating the catalytic activity of 1,2-bis(tert-butylthio)ethane borane in the hydroboration of various unsaturated substrates with milder boron sources like pinacolborane is a logical next step. ed.ac.uk The steric bulk of the tert-butyl groups might impart unique regioselectivity in these reactions.

Lewis Acid Catalysis: The boron center in 1,2-bis(tert-butylthio)ethane borane possesses Lewis acidity, which could be harnessed for catalysis. Its potential to catalyze reactions such as Diels-Alder reactions, Friedel-Crafts alkylations, and carbonyl-ene reactions should be investigated. The sulfur chelation might modulate the Lewis acidity in a beneficial way, potentially leading to unique reactivity or selectivity.

Frustrated Lewis Pair (FLP) Chemistry: The sterically hindered nature of the Lewis acidic boron center and the Lewis basic sulfur atoms could potentially form the basis of a frustrated Lewis pair system. The possibility of this compound mediating FLP-type reactions, such as the activation of small molecules like H₂, CO₂, and unsaturated substrates, represents a frontier area of research.

Exploration of Its Utility in Main Group and Transition Metal Coordination Chemistry

The dithioether backbone of 1,2-bis(tert-butylthio)ethane provides a versatile platform for coordination to a variety of metal centers. The borane adduct itself could also act as a ligand.

Coordination as a Dithioether Ligand: The uncomplexed 1,2-bis(tert-butylthio)ethane can act as a chelating ligand for various transition metals. The synthesis and characterization of its coordination complexes with metals like palladium, platinum, rhodium, and iridium could lead to new catalysts for cross-coupling, hydrogenation, or hydroformylation reactions. rsc.orgerpublications.com

The Borane Adduct as a Ligand: The entire 1,2-bis(tert-butylthio)ethane borane molecule could potentially coordinate to metal centers. The interaction could occur through the sulfur atoms, or the borane moiety itself might interact with the metal, leading to novel coordination modes and potentially interesting catalytic properties.

The table below outlines potential research avenues in the coordination chemistry of 1,2-bis(tert-butylthio)ethane and its borane adduct.

| Metal Center | Ligand | Potential Applications |

| Palladium(II), Platinum(II) | 1,2-Bis(tert-butylthio)ethane | Catalysis of cross-coupling reactions (e.g., Suzuki, Heck). |

| Rhodium(I), Iridium(I) | 1,2-Bis(tert-butylthio)ethane | Asymmetric hydrogenation (with chiral derivatives), hydroformylation. |

| Main Group Elements (e.g., Sn, Ge) | 1,2-Bis(tert-butylthio)ethane Borane | Synthesis of novel main group element complexes with unique structures and reactivity. |

| Late Transition Metals (e.g., Au, Ag) | 1,2-Bis(tert-butylthio)ethane Borane | Exploration of novel coordination modes and potential catalytic applications in areas like gold-catalyzed cyclizations. |

Design and Synthesis of Derivatives for Enhanced Reactivity or Selectivity

Systematic modification of the structure of 1,2-bis(tert-butylthio)ethane borane can lead to new reagents with fine-tuned properties.

Modification of the Thioether Substituents: Replacing the tert-butyl groups with other alkyl or aryl substituents would allow for a systematic study of how steric and electronic effects influence the reactivity and selectivity of the corresponding borane adducts. For instance, more electron-withdrawing groups could increase the Lewis acidity of the boron center.

Functionalization of the Ethane (B1197151) Backbone: Introduction of functional groups onto the ethane backbone could lead to bifunctional reagents or catalysts. For example, the incorporation of a chiral auxiliary could lead to new stereoselective reagents.

Post-Coordination Functionalization: It may be possible to functionalize the ligand after it has been coordinated to a metal center, a strategy that has been successfully employed for other ligand systems. nih.gov

Advanced Spectroscopic Probes for Real-time Mechanistic Insight

A detailed understanding of the reaction mechanisms is crucial for the rational design of improved reagents and catalysts. Advanced spectroscopic techniques can provide invaluable real-time insights into the reactive intermediates and transition states involved in reactions with 1,2-bis(tert-butylthio)ethane borane.

In-situ NMR Spectroscopy: Techniques such as variable-temperature NMR and diffusion-ordered spectroscopy (DOSY) can be used to monitor the progress of reactions in real-time, identify intermediates, and study the kinetics of the transformations.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, calculate the energies of intermediates and transition states, and provide a theoretical framework for understanding the observed reactivity and selectivity. mdpi.com This can be particularly useful in elucidating the role of the sulfur chelation and the steric bulk of the tert-butyl groups.

Integration into Continuous Flow Chemistry and Process Intensification

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov

Flow-Based Reductions: The use of 1,2-bis(tert-butylthio)ethane borane as a reducing agent in a continuous flow setup could offer a safer and more efficient alternative to batch reductions, particularly for large-scale applications. The use of borane dimethylsulfide in continuous flow has already been demonstrated, providing a proof of concept for this approach. researchgate.net

Telescoped Reactions: Integrating reactions involving 1,2-bis(tert-butylthio)ethane borane into multi-step continuous flow syntheses could streamline synthetic routes to valuable target molecules, avoiding the isolation and purification of intermediates.

Process Intensification: The high concentration and stability of borane-sulfide adducts make them amenable to process intensification. Research into optimizing reaction conditions in flow, such as temperature, pressure, and residence time, could lead to highly efficient and sustainable chemical processes.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,2-Bis(tert-butylthio)ethane Borane with high purity?

- Methodology : The compound can be synthesized via borane complexation with thioether ligands. A common approach involves reacting 1,2-bis(tert-butylthio)ethane with borane (BH₃) or its stabilized derivatives (e.g., BH₃·THF) under inert conditions. Key steps include:

- Purification of the thioether ligand via column chromatography to remove oxidizing impurities .

- Slow addition of borane at low temperatures (0–5°C) to minimize side reactions.

- Isolation under anhydrous conditions using Schlenk techniques to prevent hydrolysis.

Q. Which spectroscopic and structural characterization techniques are most effective for this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR for ligand integrity; B NMR to confirm borane coordination (shift depends on bonding environment) .

- X-ray Crystallography : Critical for resolving the boron-thioether coordination geometry. The tert-butyl groups’ steric bulk often induces unique distortions in the molecular structure .

- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₂₈B₂S₂) and detect fragmentation patterns.

Q. How does thermal stability impact experimental handling and storage?

- Thermochemical Data : Borane complexes are sensitive to heat and moisture. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed to determine decomposition thresholds. For example, analogous borane adducts exhibit stability up to 80–100°C under inert atmospheres, but rapid degradation occurs in the presence of trace water .

- Handling Protocol : Store at –20°C under argon or nitrogen. Use freshly distilled solvents to prevent ligand displacement by stronger Lewis bases (e.g., THF, amines).

Advanced Research Questions

Q. How can computational chemistry predict thermodynamic properties of 1,2-Bis(tert-butylthio)ethane Borane?

- Methodology :

- Quantum Mechanical Calculations : Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model enthalpy of formation (), entropy (), and heat capacity () .

- NASA Polynomials : Fit computational or experimental data to seven-parameter polynomials to extrapolate properties across temperatures (0–1500 K). This aids in modeling reaction equilibria and kinetics .

- Challenges : Accuracy depends on the boron-ligand bonding model. Discrepancies arise due to neglected solvent effects or relativistic corrections .

Q. What strategies resolve contradictions in reported thermochemical data for borane complexes?

- Critical Analysis :

- Cross-validate experimental values using multiple techniques (e.g., calorimetry, gas-phase equilibria). For example, inconsistencies in borane enthalpies often stem from incomplete reaction monitoring or impurity interference .

- Compare computational results with high-level methods like CCSD(T) to identify systematic errors in DFT approximations.

- Case Study : Disagreements in BH₃-ligand dissociation energies can be resolved by measuring equilibrium constants via variable-temperature NMR .

Q. How does 1,2-Bis(tert-butylthio)ethane Borane function in asymmetric catalysis, and how does ligand design influence performance?

- Mechanistic Insights :

- The compound may act as a precursor for chiral phosphine-borane ligands. For example, analogous ligands (e.g., MiniPHOS) are synthesized via borane-protected intermediates and used in Rh-catalyzed asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) .

- Steric and Electronic Tuning : The tert-butyl groups enhance steric hindrance, stabilizing metal-ligand coordination. Adjusting sulfur basicity (via substituents) modulates electron donation to the metal center, affecting catalytic turnover .

- Experimental Optimization : Screen ligand-to-metal ratios (1:1 to 2:1) and solvents (e.g., dichloromethane vs. toluene) to balance activity and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。